

# **Avelumab Combination Therapies: A Comparative Guide for Researchers**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | CD666    |           |
| Cat. No.:            | B1663166 | Get Quote |

This guide provides a detailed comparison of key clinical trials evaluating avelumab in combination with other anti-tumor agents across various cancer types. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of the performance and methodologies of these combination therapies.

## Renal Cell Carcinoma (RCC) JAVELIN Renal 101: Avelumab + Axitinib

The JAVELIN Renal 101 Phase III trial has been a pivotal study establishing avelumab in combination with the tyrosine kinase inhibitor (TKI) axitinib as a standard of care for the first-line treatment of advanced renal cell carcinoma (aRCC).[1][2]



| Endpoint                                                    | Avelumab +<br>Axitinib | Sunitinib<br>(Control) | Hazard Ratio<br>(95% CI) | P-value  |
|-------------------------------------------------------------|------------------------|------------------------|--------------------------|----------|
| Median Progression-Free Survival (PFS) - Overall Population | 13.3 months            | 8.0 months             | 0.69 (0.574–<br>0.825)   | < 0.0001 |
| Median PFS -<br>PD-L1+<br>Population                        | 13.8 months            | 7.0 months             | 0.62 (0.490–<br>0.777)   | < 0.0001 |
| Objective<br>Response Rate<br>(ORR) - Overall<br>Population | 59.7%                  | 32.0%                  | N/A                      | < 0.001  |
| Median Overall<br>Survival (OS) -<br>Overall<br>Population  | 44.8 months            | 38.9 months            | 0.88 (0.749-<br>1.039)   | 0.0669   |

Data from the final analysis of the JAVELIN Renal 101 trial.[3]

- Study Design: Phase III, randomized, open-label, multicenter trial.[1][2]
- Patient Population: 886 treatment-naive patients with advanced RCC with a clear-cell component.[1][2]
- Randomization: Patients were randomized 1:1 to receive either the avelumab and axitinib combination or sunitinib monotherapy.[1][2][4]
- Treatment Arms:
  - Avelumab + Axitinib: Avelumab 10 mg/kg intravenously every 2 weeks plus axitinib 5 mg
     orally twice daily.[1][2][4]
  - Sunitinib: Sunitinib 50 mg orally once daily on a 4-weeks-on, 2-weeks-off schedule.[1][2][4]



- Primary Endpoints: Progression-free survival and overall survival in patients with PD-L1-positive tumors.[1][3]
- Secondary Endpoints: Overall survival and progression-free survival in the overall population, objective response rate, and safety.[1][3]



#### Click to download full resolution via product page

Caption: Workflow of the JAVELIN Renal 101 trial and the dual mechanism of avelumab and axitinib.



### Phase I Trial: Avelumab + Cabozantinib

A Phase I dose-escalation trial investigated the safety and preliminary efficacy of avelumab combined with cabozantinib, another TKI, in treatment-naive patients with metastatic clear cell RCC (mccRCC).

| Endpoint                      | Avelumab + Cabozantinib |
|-------------------------------|-------------------------|
| Objective Response Rate (ORR) | 50%                     |
| Disease Control Rate (DCR)    | 92%                     |
| Radiographic PFS at 6 months  | 67.7%                   |
| Radiographic PFS at 12 months | 33.5%                   |

- Study Design: Phase I, 3+3 dose-escalation clinical trial.
- Patient Population: 12 patients with newly diagnosed mccRCC.
- Treatment Arms: Three dose cohorts of cabozantinib (20, 40, and 60 mg/day) combined with avelumab (10 mg/kg IV every 2 weeks).
- Primary Endpoint: Safety and identification of the recommended Phase II dose (RP2D).
- Secondary Endpoints: Objective response rate (ORR) and radiographic progression-free survival (rPFS).

# Urothelial Carcinoma (UC) JAVELIN Bladder Medley: Avelumab-Based Combinations

The JAVELIN Bladder Medley (NCT05327530) is an ongoing Phase II umbrella trial evaluating avelumab-based combinations as first-line maintenance therapy for patients with advanced UC that has not progressed after platinum-based chemotherapy.[5][6]



| Endpoint                                   | Avelumab +<br>Sacituzumab<br>Govitecan | Avelumab<br>Monotherapy | Hazard Ratio (95%<br>CI) |
|--------------------------------------------|----------------------------------------|-------------------------|--------------------------|
| Median Progression-<br>Free Survival (PFS) | 11.17 months                           | 3.75 months             | 0.49 (0.31-0.76)         |
| Median Overall<br>Survival (OS)            | Not Reached                            | 23.75 months            | 0.79 (0.42-1.50)         |

Data from an interim analysis as of September 16, 2024.[7]

- Study Design: Phase II, randomized, multicenter, open-label, parallel-arm, umbrella trial.[5]
- Patient Population: Approximately 252 patients with unresectable locally advanced or metastatic UC without disease progression after 4-6 cycles of first-line platinum-based chemotherapy.[5]
- Randomization: Patients are randomized 1:2:2:2 to one of the four treatment arms.[5]
- Treatment Arms:
  - Control: Avelumab monotherapy (800 mg IV every 2 weeks).
  - Combination 1: Avelumab + Sacituzumab govitecan (10 mg/kg on days 1 and 8 of a 21-day cycle).[7]
  - Combination 2: Avelumab + M6223 (anti-TIGIT).
  - Combination 3: Avelumab + NKTR-255 (recombinant human IL-15).
- Primary Endpoints: Investigator-assessed progression-free survival and safety/tolerability of the combination regimens.[7]
- Secondary Endpoints: Overall survival, objective response rate, and duration of response.





Click to download full resolution via product page

Caption: Mechanisms of action for the combination agents in the JAVELIN Bladder Medley trial.

# Non-Small Cell Lung Cancer (NSCLC) JAVELIN Solid Tumor: Avelumab Monotherapy and in Combination

The JAVELIN Solid Tumor trial was a Phase I study that included cohorts for patients with advanced NSCLC, providing early data on avelumab's activity.



| Endpoint                               | Value                        |
|----------------------------------------|------------------------------|
| Objective Response Rate (ORR)          | 19.9% (95% CI, 13.9 to 27.0) |
| Median Duration of Response (DOR)      | 12.0 months                  |
| Median Progression-Free Survival (PFS) | 4.0 months                   |
| Median Overall Survival (OS)           | 14.1 months                  |

Data from a Phase Ib expansion cohort of the JAVELIN Solid Tumor trial.[8]

- Study Design: Phase I, open-label, multicenter, dose-expansion cohort.[9][10]
- Patient Population: 156 treatment-naive patients with metastatic or recurrent NSCLC.[8]
- Treatment: Avelumab 10 mg/kg intravenously every 2 weeks.[8]
- Endpoints: Best overall response, duration of response, progression-free survival, overall survival, and safety.[8]

## JAVELIN Chemotherapy Medley: Avelumab + Chemotherapy

This Phase Ib/II trial evaluated avelumab in combination with standard chemotherapy for the first-line treatment of advanced NSCLC.

| Avelumab Dose + Chemotherapy | Objective Response Rate (ORR) (95% CI) |
|------------------------------|----------------------------------------|
| 800 mg                       | 50.0% (11.8–88.2)                      |
| 1200 mg                      | 33.3% (4.3–77.7)                       |

Small patient numbers limit definitive conclusions on clinical activity.[11][12]

- Study Design: Phase Ib/II, open-label, multicenter trial.[12]
- Patient Population: Patients with advanced nonsquamous NSCLC without actionable mutations.[12]



- Treatment Arms: Avelumab (800 mg or 1200 mg every 3 weeks) plus carboplatin and pemetrexed.[12]
- Primary Endpoints: Dose-limiting toxicity (Phase Ib) and confirmed objective response (Phase Ib/II).[12]

This guide summarizes the available data on key avelumab combination therapy clinical trials. As ongoing trials mature and new studies are initiated, this information will be updated to reflect the evolving landscape of cancer immunotherapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Updated efficacy results from the JAVELIN Renal 101 trial: first-line avelumab plus axitinib versus sunitinib in patients with advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchers.mq.edu.au [researchers.mq.edu.au]
- 3. Avelumab + axitinib versus sunitinib as first-line treatment for patients with advanced renal cell carcinoma: final analysis of the phase III JAVELIN Renal 101 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Subgroup analysis from JAVELIN Renal 101: Outcomes for avelumab plus axitinib (A + Ax) versus sunitinib (S) in advanced renal cell carcinoma (aRCC) - UROONCO Kidney Cancer [kidney.uroonco.uroweb.org]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. Javelin Bladder Medley | Cancer Council [cancersa.org.au]
- 7. Avelumab plus sacituzumab govitecan versus avelumab monotherapy as first-line maintenance treatment in patients with advanced urothelial carcinoma: JAVELIN Bladder Medley interim analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. tandfonline.com [tandfonline.com]



- 10. Long-term avelumab in advanced non-small-cell lung cancer: summaries and post hoc analyses from JAVELIN Solid Tumor PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. First-line Avelumab plus Chemotherapy in Patients with Advanced Solid Tumors: Results from the Phase Ib/II JAVELIN Chemotherapy Medley Study PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Avelumab Combination Therapies: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663166#avelumab-combination-therapy-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com